

# Synonyms and alternative names for 3-(Furan-3-yl)-3-oxopropanenitrile

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## Compound of Interest

Compound Name: 3-(Furan-3-yl)-3-oxopropanenitrile

Cat. No.: B1282633

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## An In-depth Technical Guide to 3-(Furan-3-yl)-3-oxopropanenitrile

This technical guide provides a comprehensive overview of **3-(Furan-3-yl)-3-oxopropanenitrile**, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the various synonyms and alternative names for the compound, presents its chemical identifiers in a structured format, and includes a representative synthetic protocol.

## Chemical Identity and Nomenclature

**3-(Furan-3-yl)-3-oxopropanenitrile** is a heterocyclic compound featuring a furan ring substituted with a  $\beta$ -ketonitrile functional group. The precise and unambiguous identification of chemical compounds is critical in research and development. To that end, a compilation of its various names and identifiers is provided below.

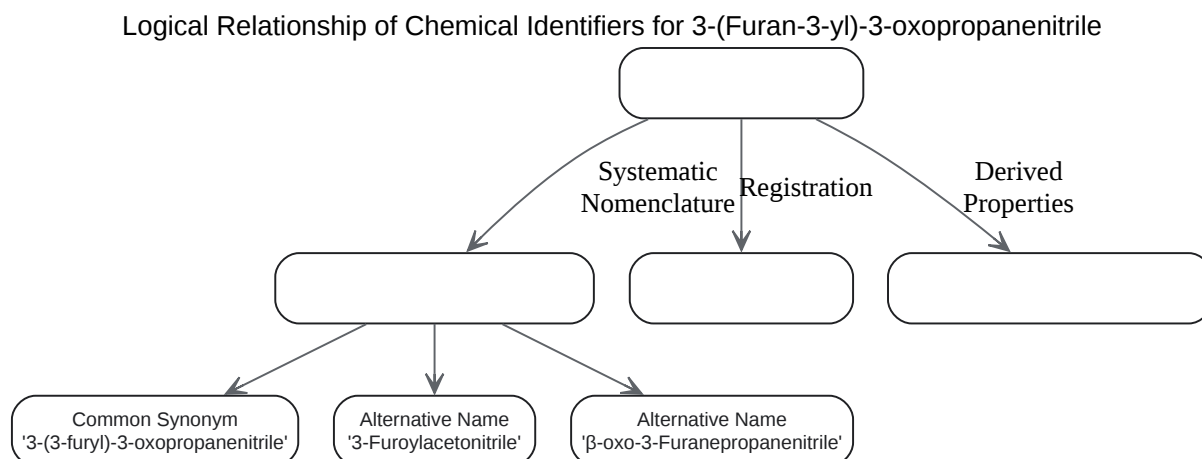
## Data Presentation: Synonyms and Identifiers

Identifier Type	Identifier
Systematic Name	3-(Furan-3-yl)-3-oxopropanenitrile
IUPAC Name	3-(Furan-3-yl)-3-oxopropanenitrile
Common Synonym	3-(3-furyl)-3-oxopropanenitrile[1]
Alternative Name	3-Furoylacetonitrile
Systematic Name	$\beta$ -oxo-3-Furanepropanenitrile
CAS Number	96220-13-2
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>2</sub>
Molecular Weight	135.12 g/mol
InChI	InChI=1S/C7H5NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2
InChIKey	RHKYZLXNMLUVRO-UHFFFAOYSA-N
SMILES	<chem>N#CCC(=O)c1ccoc1</chem>

It is important to distinguish this compound from its isomer, 3-(Furan-2-yl)-3-oxopropanenitrile (CAS RN: 31909-58-7), which is also known as 2-Furoylacetonitrile.

## Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the various identifiers for **3-(Furan-3-yl)-3-oxopropanenitrile**, from the fundamental chemical structure to its various nomenclature and registry numbers.



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Caption: Relationship between the chemical structure and its various identifiers.

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-(Furan-3-yl)-3-oxopropanenitrile** are not widely published in peer-reviewed literature, a general method for the synthesis of  $\beta$ -ketonitriles from tertiary amides and acetonitrile has been described.<sup>[2]</sup> The following protocol is adapted from this general procedure and is applicable for the synthesis of the target compound.

### General Synthesis of $\beta$ -Ketonitriles

Materials:

- Appropriate N,N-disubstituted furan-3-carboxamide (e.g., N-phenyl-N-tosylfuran-3-carboxamide) (1.0 equiv)
- Acetonitrile (2.0 equiv)
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 3.0 equiv)

- Toluene (anhydrous)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

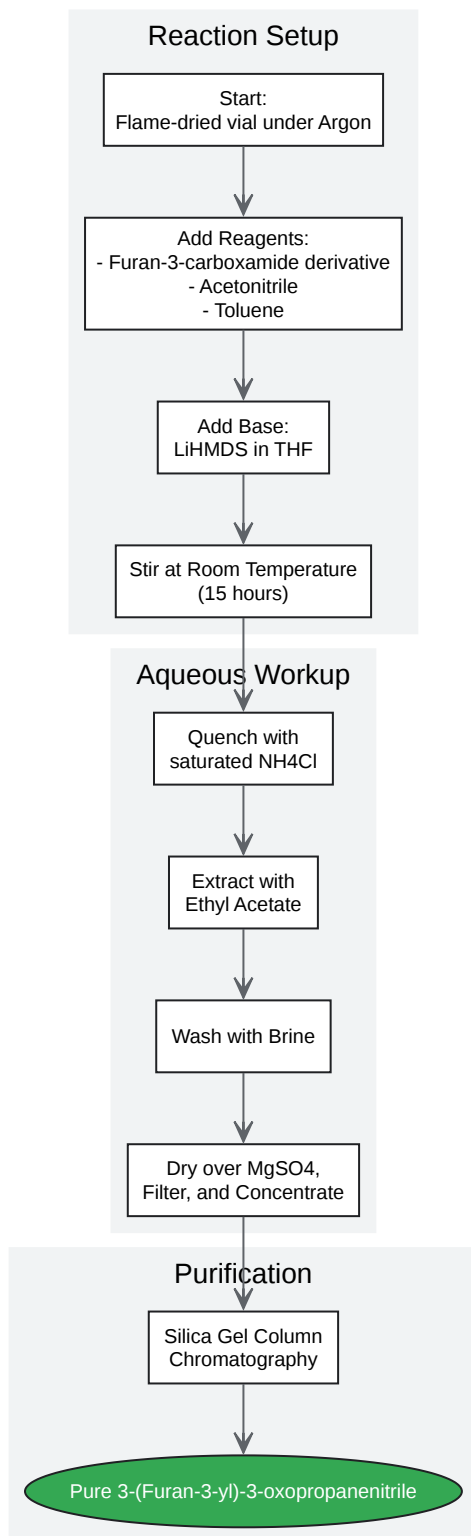
- To a flame-dried 20 mL vial under an argon atmosphere, charge the N,N-disubstituted furan-3-carboxamide (1.0 mmol, 1.0 equiv), acetonitrile (2.0 mmol, 2.0 equiv), and anhydrous toluene (3.5 mL).[\[2\]](#)
- Add LiHMDS (3.0 mL, 3.0 equiv, 1 M in THF) to the reaction mixture.[\[2\]](#)
- Stir the resulting solution at room temperature for 15 hours.[\[2\]](#)
- Quench the reaction by adding saturated aqueous NH<sub>4</sub>Cl solution (7 mL).[\[2\]](#)
- Dilute the mixture with ethyl acetate (50 mL).[\[2\]](#)
- Transfer the mixture to a separatory funnel and wash the organic layer with brine (2 x 20 mL).[\[2\]](#)
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.[\[2\]](#)
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the desired **3-(Furan-3-yl)-3-oxopropanenitrile**.[\[2\]](#)

Note: The specific starting amide and purification conditions may need to be optimized for the synthesis of **3-(Furan-3-yl)-3-oxopropanenitrile**.

## Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of **3-(Furan-3-yl)-3-oxopropanenitrile** as described in the protocol above.

## General Workflow for the Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile

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Caption: A step-by-step workflow for the synthesis of the target compound.

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## References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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